(S,R,S)-Ahpc-C1-NH2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C24H33N5O4S |

|---|---|

分子量 |

487.6 g/mol |

IUPAC 名称 |

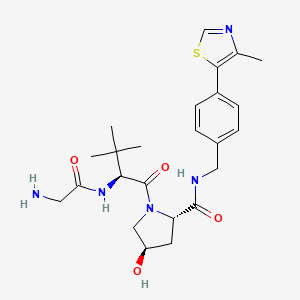

(2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C24H33N5O4S/c1-14-20(34-13-27-14)16-7-5-15(6-8-16)11-26-22(32)18-9-17(30)12-29(18)23(33)21(24(2,3)4)28-19(31)10-25/h5-8,13,17-18,21,30H,9-12,25H2,1-4H3,(H,26,32)(H,28,31)/t17-,18+,21-/m1/s1 |

InChI 键 |

JCICRLSKTBKTGL-LVCYWYKZSA-N |

手性 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN)O |

规范 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN)O |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Functional Core: A Technical Guide to the Mechanism of Action of (S,R,S)-Ahpc-C1-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (S,R,S)-Ahpc-C1-NH2, a pivotal component in the landscape of targeted protein degradation. As a synthesized E3 ligase ligand-linker conjugate, this compound serves as a foundational building block for the creation of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This document details its role in hijacking the ubiquitin-proteasome system to achieve selective degradation of target proteins.

Core Concept: A VHL-Recruiting Moiety for PROTAC Synthesis

This compound is a chemical entity that incorporates the (S,R,S)-AHPC based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, tethered to a C1 linker terminating in a primary amine.[1][2][3][4] Its primary function is not to act as a standalone therapeutic but to serve as a versatile precursor for the synthesis of PROTACs. The terminal amine group provides a reactive handle for conjugation with a ligand specific to a protein of interest (POI), thereby generating a heterobifunctional PROTAC molecule.

The fundamental mechanism of action of any PROTAC synthesized from this compound is to induce the selective degradation of a target protein through the ubiquitin-proteasome system.[1] This is achieved by forming a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein.

The PROTAC-Mediated Protein Degradation Pathway

The canonical mechanism of action for a PROTAC incorporating the (S,R,S)-Ahpc moiety follows a catalytic cycle, as illustrated below.

Figure 1: General mechanism of action for a PROTAC utilizing (S,R,S)-Ahpc.

The process unfolds in several key steps:

-

Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the target Protein of Interest (POI) and the VHL E3 ligase complex within the cell. This brings the POI into close proximity with the E3 ligase machinery.

-

Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades the POI into small peptides.

-

PROTAC Recycling: The PROTAC is not consumed in this process and is released upon degradation of the POI, allowing it to engage in further catalytic cycles of POI degradation.

Quantitative Analysis of PROTAC Activity

While specific quantitative data for a PROTAC derived from the this compound linker is not publicly available, the following table summarizes typical quantitative metrics used to evaluate the efficacy of related VHL-recruiting PROTACs. These values are presented for illustrative purposes to provide context for the expected performance of such molecules.

| Metric | Description | Typical Range |

| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein. | pM to µM |

| Dₘₐₓ | The maximum percentage of protein degradation achievable with the PROTAC. | >80% |

| t₁/₂ | The time required for the PROTAC to induce 50% degradation of the target protein. | Minutes to Hours |

Experimental Protocols

The characterization of a novel PROTAC synthesized from this compound would involve a series of established experimental protocols to confirm its mechanism of action and quantify its efficacy.

General Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a newly synthesized PROTAC.

Figure 2: A representative experimental workflow for PROTAC characterization.

Key Experimental Methodologies

-

Synthesis and Conjugation: The initial step involves the chemical conjugation of a ligand for the protein of interest to the terminal amine of this compound. Standard amine coupling chemistries are typically employed.

-

Ternary Complex Formation Assays (e.g., TR-FRET):

-

Objective: To demonstrate the PROTAC-induced formation of the POI-PROTAC-VHL ternary complex.

-

Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be employed. This involves labeling the POI and the VHL E3 ligase with a donor and acceptor fluorophore pair, respectively. In the presence of the PROTAC, the formation of the ternary complex brings the fluorophores into proximity, resulting in a FRET signal that is proportional to the extent of complex formation.

-

-

Cellular Protein Degradation Assays (e.g., Western Blot):

-

Objective: To quantify the degradation of the target protein in a cellular context.

-

Methodology:

-

Culture cells of interest to an appropriate confluency.

-

Treat the cells with varying concentrations of the PROTAC for a specified duration.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific to the POI and a loading control protein.

-

Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Visualize and quantify the protein bands to determine the extent of degradation relative to a vehicle-treated control.

-

-

-

Mechanism of Action Validation:

-

Objective: To confirm that the observed protein degradation is dependent on the ubiquitin-proteasome system.

-

Methodology: Pre-treat cells with a proteasome inhibitor (e.g., MG132) or an inhibitor of ubiquitination (e.g., MLN4924) prior to the addition of the PROTAC. A rescue of protein degradation in the presence of these inhibitors confirms the intended mechanism of action.

-

Conclusion

This compound is a key enabling molecule in the field of targeted protein degradation. Its inherent ability to recruit the VHL E3 ligase makes it a valuable and versatile starting point for the development of novel PROTACs against a wide array of protein targets. Understanding its core mechanism of action is fundamental for the rational design and successful implementation of this powerful therapeutic modality. The experimental framework outlined herein provides a robust approach for the validation and characterization of new PROTACs derived from this important chemical entity.

References

(S,R,S)-Ahpc-C1-NH2 as a VHL Ligand for PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design. A key component for engaging VHL is the VHL ligand. This technical guide provides an in-depth overview of (S,R,S)-Ahpc-C1-NH2, a derivative of the potent VHL ligand (S,R,S)-AHPC (also known as VH032-NH2), and its application in the development of VHL-recruiting PROTACs.[1][2][3][4]

Mechanism of Action: The Role of this compound in PROTACs

This compound serves as the VHL-binding moiety in a PROTAC. Its high affinity and specificity for the VHL E3 ligase complex are critical for the formation of a stable ternary complex, which also includes the target protein bound to the other end of the PROTAC. The formation of this ternary complex is the pivotal event that initiates the targeted protein degradation cascade. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

Below is a diagram illustrating the general signaling pathway of a VHL-based PROTAC utilizing a ligand derived from the (S,R,S)-AHPC scaffold.

Quantitative Data Presentation

The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to induce degradation of the target protein in a cellular context. Below is a summary of the quantitative data for GMB-475, a PROTAC that utilizes a VHL ligand derived from the (S,R,S)-AHPC scaffold to target the BCR-ABL1 kinase.[5]

Table 1: Quantitative Biological Data for GMB-475

| Parameter | Value | Cell Line | Conditions | Reference |

| DC50 | 340 nM | K562 | 18 h treatment | |

| Dmax | 95% | K562 | 18 h treatment | |

| IC50 (Cell Proliferation) | ~1 µM | K562 | 72 h treatment | |

| IC50 (Cell Proliferation) | 1.11 µM | Ba/F3 (BCR-ABL1 transformed) | 72 h treatment |

Experimental Protocols

The development and characterization of PROTACs involve a series of key experiments to assess their binding, degradation efficacy, and cellular activity. The following are detailed methodologies for essential experiments.

Synthesis of a PROTAC using this compound

General Workflow for PROTAC Synthesis:

Step 1: Linker Attachment to this compound

-

Dissolve this compound and a bifunctional linker (e.g., one containing an NHS ester and an alkyne group) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is worked up by extraction and the crude product is purified by column chromatography to yield the VHL ligand-linker intermediate.

Step 2: Conjugation to the Target Protein Ligand

-

Dissolve the VHL ligand-linker intermediate and the target protein ligand (functionalized with a complementary group, e.g., an azide) in a suitable solvent system, such as a mixture of tert-butanol and water.

-

Add the copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, along with a copper-stabilizing ligand such as tris(benzyltriazolylmethyl)amine (TBTA).

-

Stir the reaction at room temperature until completion, monitored by LC-MS.

-

Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).

-

Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot for Protein Degradation

Western blotting is a fundamental technique to quantify the extent of target protein degradation induced by a PROTAC.

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Protocol:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified duration (e.g., 18 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC50 and Dmax values.

-

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a powerful biophysical technique used to measure the binding affinity and kinetics of a PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.

General Workflow for SPR Analysis:

Protocol Outline:

-

Immobilization: Covalently immobilize the purified VHL E3 ligase complex onto a sensor chip surface.

-

Binary Binding Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized VHL surface to measure the binary interaction between the PROTAC and VHL.

-

Regenerate the sensor surface between injections if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

-

Ternary Complex Analysis:

-

Pre-incubate a fixed concentration of the PROTAC with a series of concentrations of the target protein.

-

Inject these mixtures over the immobilized VHL surface to measure the formation of the ternary complex.

-

Analyze the data to determine the kinetics and affinity of ternary complex formation.

-

-

Data Analysis: Analyze the sensorgram data to calculate the kinetic and affinity constants for both binary and ternary interactions. This can also be used to determine the cooperativity of ternary complex formation.

Cell Viability Assay

Cell viability assays are performed to assess the cytotoxic effects of the PROTAC on cancer cells.

Protocol using a Luminescent-Based Assay (e.g., CellTiter-Glo®):

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the PROTAC or vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

-

Assay:

-

Equilibrate the plate and the luminescent cell viability reagent to room temperature.

-

Add the reagent to each well and mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.

-

Analysis:

-

Subtract the background luminescence from all measurements.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Generate a dose-response curve and determine the IC50 value.

-

Conclusion

This compound is a valuable chemical tool for the construction of VHL-recruiting PROTACs. Its chemical structure provides a convenient point of attachment for linkers, enabling the synthesis of a diverse range of PROTAC molecules. The successful development of PROTACs like GMB-475, which utilizes a VHL ligand based on the (S,R,S)-AHPC scaffold, demonstrates the potential of this approach for targeting challenging disease-related proteins like BCR-ABL1. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and biological evaluation of novel PROTACs based on this versatile VHL ligand. As the field of targeted protein degradation continues to expand, the use of well-characterized E3 ligase ligands such as this compound will be instrumental in the development of the next generation of PROTAC-based therapeutics.

References

(S,R,S)-Ahpc-C1-NH2: A Technical Guide for Drug Development Professionals

Introduction: (S,R,S)-Ahpc-C1-NH2 is a synthetic ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the (S,R,S)-AHPC (amino-hydroxy-phenyl-carboxamide) moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short, single-carbon (C1) amine linker. As a fundamental building block in PROTAC design, this compound enables the recruitment of the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the structure, properties, and application of this compound for researchers, scientists, and drug development professionals.

Structure and Properties

This compound is a complex molecule with a specific stereochemistry that is critical for its binding affinity to the VHL E3 ligase. The core structure is based on a hydroxylated proline derivative.

IUPAC Name: (2S,4R)-1-((S)-2-(2-aminoacetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes the available data for the parent VHL ligand, (S,R,S)-AHPC, which provides a reasonable approximation for the properties of its short-linker derivatives.

| Property | Value | Source |

| Molecular Formula | C22H30N4O3S | MedChemExpress |

| Molecular Weight | 430.57 g/mol | MedChemExpress |

| Appearance | Solid | MedChemExpress |

| Solubility | DMSO: ≥ 43 mg/mL (≥ 99.87 mM) | MedChemExpress |

| Ethanol: < 1 mg/mL (insoluble) | MedChemExpress | |

| Water: < 1 mg/mL (insoluble) | MedChemExpress | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | MedChemExpress |

Role in PROTAC Technology and Signaling Pathway

This compound is a key component in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The (S,R,S)-AHPC portion of the molecule binds to the VHL E3 ligase, while the terminal amine of the C1 linker provides a point of attachment for a ligand that binds to the protein of interest.

The general mechanism of action for a PROTAC utilizing a VHL ligand like this compound is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation. The PROTAC molecule is released and can participate in further rounds of degradation.

dot

Caption: The PROTAC signaling pathway illustrating the formation of the ternary complex and subsequent ubiquitination and degradation of the target protein.

Experimental Protocols

General Synthesis of the (S,R,S)-AHPC Core

The synthesis of the (S,R,S)-AHPC core typically involves the coupling of three key fragments:

-

(S)-tert-leucine derivative

-

(2S,4R)-4-hydroxyproline derivative

-

A 4-(4-methylthiazol-5-yl)benzylamine derivative

A representative, though not exhaustive, synthetic workflow is outlined below.

dot

Caption: A generalized workflow for the synthesis of (S,R,S)-AHPC and its subsequent functionalization with a C1-amine linker.

Disclaimer: This is a generalized protocol. Specific reagents, reaction conditions, and purification methods would need to be optimized.

Characterization

The structural confirmation of this compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.

Applications in Drug Discovery and Development

This compound serves as a critical starting material for the synthesis of PROTACs targeting a wide range of proteins implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The short C1 linker can be advantageous in cases where a more rigid and constrained ternary complex is desired for optimal protein degradation.

Researchers can utilize this compound in the following applications:

-

PROTAC Library Synthesis: The terminal amine allows for the straightforward conjugation to a variety of target protein ligands containing a carboxylic acid or other suitable functional group, enabling the rapid generation of a library of PROTACs for screening.

-

Structure-Activity Relationship (SAR) Studies: By systematically varying the target protein ligand while keeping the this compound moiety constant, researchers can perform SAR studies to optimize the potency and selectivity of their PROTACs.

-

Target Validation: The synthesis of a PROTAC using this compound can be a powerful tool to validate the therapeutic potential of a target protein by observing the phenotypic effects of its degradation.

Conclusion

This compound is a valuable chemical tool for the development of VHL-based PROTACs. Its well-defined structure and reactive handle for conjugation make it an essential building block for researchers aiming to harness the power of targeted protein degradation. While specific experimental data for this particular linker derivative is limited in the public domain, the extensive knowledge of the parent (S,R,S)-AHPC ligand provides a strong foundation for its application in drug discovery and development. As the field of targeted protein degradation continues to evolve, the demand for well-characterized and readily available ligand-linker conjugates like this compound is expected to grow.

(S,R,S)-Ahpc-C1-NH2: A Technical Guide to a Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-C1-NH2 is a synthetic chemical compound that serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, incorporating the (S,R,S)-AHPC core, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short C1 alkyl linker with a terminal amine group[1][2][3][4]. This bifunctional molecule is not a therapeutic agent in itself but rather a versatile building block for the synthesis of PROTACs, a novel class of drugs designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal system. This guide provides an in-depth overview of the discovery, development, and application of this compound in the field of targeted protein degradation.

Discovery and Development of the (S,R,S)-AHPC VHL Ligand

The development of the (S,R,S)-AHPC core, also known as VH032, emerged from structure-based design efforts aimed at creating small molecule ligands that mimic the binding of the hypoxia-inducible factor-1α (HIF-1α) protein to VHL[5]. Under normal oxygen conditions, HIF-1α is hydroxylated on a proline residue, which allows it to be recognized and bound by VHL, leading to its ubiquitination and subsequent degradation by the proteasome. By mimicking this interaction, researchers developed potent VHL ligands.

The (S,R,S)-AHPC scaffold was optimized from earlier generation compounds to achieve high binding affinity and specificity for VHL. The stereochemistry of the molecule is critical for its activity. The development of these ligands was a significant breakthrough, as it provided a crucial "handle" to recruit the VHL E3 ligase for the targeted degradation of other proteins via the PROTAC technology.

Quantitative Data: Binding Affinities of VHL Ligands

The binding affinity of the VHL ligand to the VHL E3 ligase is a critical parameter for the efficacy of a PROTAC. While the specific binding affinity for this compound is not extensively reported in the public domain, the affinity of its core, VH032, and other derivatives has been characterized.

| Compound/Ligand | Binding Affinity (Kd or Ki) | Assay Method | Reference |

| VH032 (core of (S,R,S)-AHPC) | 185 nM (Kd) | Not Specified | |

| BODIPY FL VH032 | 3.01 nM (Kd) | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | |

| MZ1 (PROTAC containing VH032) | 6.3 nM (Ki) | TR-FRET | |

| VH032 amine | 5.7 µM (Ki) | TR-FRET | |

| VH298 | 80 nM (Kd) | Fluorescence Polarization (FP) | |

| VH298 | 18.9 nM (Ki) | TR-FRET |

Mechanism of Action: PROTAC-Mediated Protein Degradation

This compound functions as the VHL-recruiting moiety within a PROTAC. A PROTAC is a heterobifunctional molecule with three components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, (S,R,S)-AHPC), and a linker that connects the two. The mechanism of action involves the PROTAC simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively eliminating the target protein from the cell.

Experimental Protocols

Synthesis of a PROTAC using this compound via Amide Bond Formation

This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid-functionalized ligand of a target protein. The specific reaction conditions may need to be optimized based on the properties of the target protein ligand.

Materials and Reagents:

-

This compound hydrochloride

-

Target protein ligand with a carboxylic acid functional group

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Anhydrous DCM (Dichloromethane)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Thin Layer Chromatography (TLC) plates

-

Liquid Chromatography-Mass Spectrometry (LC-MS) instrumentation

-

Flash column chromatography system or preparative HPLC

Procedure:

-

Reagent Preparation:

-

Dissolve the carboxylic acid-functionalized target protein ligand (1.0 equivalent) in anhydrous DMF to a concentration of approximately 0.1 M.

-

In a separate vial, dissolve this compound hydrochloride (1.1 equivalents) in anhydrous DMF. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 5-10 minutes.

-

Prepare a fresh solution of HATU (1.2 equivalents) in anhydrous DMF.

-

-

Carboxylic Acid Activation:

-

To the solution of the target protein ligand, add DIPEA (3.0 equivalents).

-

Slowly add the HATU solution to the mixture while stirring.

-

Allow the activation to proceed for 15-20 minutes at room temperature.

-

-

Amide Coupling Reaction:

-

Add the solution of this compound to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., 5-10% methanol in dichloromethane) or by LC-MS to confirm the formation of the desired product.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC molecule.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS, ¹H NMR, and ¹³C NMR.

-

Conclusion

This compound is a valuable and widely used chemical tool in the rapidly advancing field of targeted protein degradation. Its high affinity and specificity for the VHL E3 ligase, combined with a versatile linker attachment point, make it an essential component for the rational design and synthesis of novel PROTAC degraders. This guide provides a foundational understanding of its discovery, mechanism of action, and practical application, intended to support researchers and drug developers in their efforts to create next-generation therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

The Stereochemistry and Application of (S,R,S)-Ahpc-C1-NH2 in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of (S,R,S)-Ahpc-C1-NH2, a synthetic ligand-linker conjugate crucial in the field of targeted protein degradation. This molecule incorporates the (S,R,S)-Ahpc scaffold, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a one-carbon amine linker. This configuration makes it a valuable building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This document details the stereochemical importance of the Ahpc core, presents quantitative data on related analogs, outlines relevant experimental protocols, and visualizes its mechanism of action within the ubiquitin-proteasome system.

Introduction to this compound

This compound is a key chemical tool in the development of PROTACs, a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery.[1][2][3][4] PROTACs are bifunctional molecules comprising two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1]

The (S,R,S)-Ahpc moiety serves as the E3 ligase-recruiting ligand, specifically targeting the VHL protein. The defined (S,R,S) stereochemistry is critical for high-affinity binding to the VHL substrate recognition subunit. The "-C1-NH2" component is a short linker terminating in a primary amine, which serves as a versatile chemical handle for conjugation to a POI ligand, completing the PROTAC structure.

The Role in PROTAC-Mediated Degradation

The primary function of this compound, once incorporated into a PROTAC, is to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This process of targeted protein degradation offers a powerful alternative to traditional inhibition, with the potential for improved potency and selectivity.

Physicochemical and Biological Data

While specific quantitative data for the this compound variant is not extensively published, data from highly similar analogs, including the parent VHL ligand and derivatives with different linkers, provide valuable insights.

Table 1: Properties of (S,R,S)-Ahpc Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| (S,R,S)-AHPC | 1448297-52-6 | C22H30N4O3S | 430.56 | Core VHL Ligand |

| (S,R,S)-AHPC monohydrochloride | 1448189-80-7 | C22H31ClN4O3S | 467.02 | Hydrochloride salt of core ligand |

| (S,R,S)-AHPC-C6-NH2 | 2306389-03-5 | C29H43N5O4S | 557.75 | 6-carbon alkyl amine linker |

| (S,R,S)-AHPC-C10-NH2 dihydrochloride | 2341796-75-4 | C33H53Cl2N5O3S | 674.78 | 10-carbon alkyl amine linker |

Table 2: Biological Activity of a Functionalized AHPC Analog

| Compound | Target | Cell Line | DC50 | Dmax | Assay Duration |

| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 nM | 99% | 5 hours |

| DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. |

Experimental Protocols

The following sections describe generalized methodologies relevant to the synthesis and application of Ahpc-based PROTAC building blocks. These protocols are derived from published procedures for similar compounds and should be adapted and optimized for specific research applications.

General Synthesis of an Amide-Linked PROTAC

This protocol outlines the coupling of an amine-functionalized linker, such as this compound, to a carboxylic acid group on a target protein ligand.

Procedure:

-

Activation: To a solution of the target protein ligand containing a carboxylic acid (1 equivalent) in N,N-dimethylformamide (DMF), add a coupling reagent such as HATU (2 equivalents).

-

Coupling: Add this compound (1.1 equivalents) to the mixture, followed by the addition of a non-nucleophilic base like triethylamine (6 equivalents).

-

Reaction: Stir the reaction mixture at room temperature (approx. 25°C) for 1-2 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final PROTAC.

Stock Solution Preparation for In Vitro Assays

Accurate preparation of stock solutions is critical for reproducible biological data.

Procedure for a 10 mM Stock in DMSO:

-

Calculate the mass of this compound (or its derivative) required for the desired volume of a 10 mM solution. For example, for 1 mL of a 10 mM stock of (S,R,S)-AHPC-C6-NH2 (MW = 557.75), 5.58 mg would be required.

-

Weigh the solid compound into a sterile microcentrifuge tube.

-

Add the calculated volume of newly opened, anhydrous DMSO.

-

Facilitate dissolution by vortexing and, if necessary, using an ultrasonic bath.

-

Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Conclusion

This compound represents a refined chemical tool for researchers in drug discovery, providing a validated, high-affinity VHL ligand with a versatile linker for the construction of PROTACs. The defined stereochemistry of the Ahpc core is paramount for its biological function. The methodologies and data presented herein serve as a comprehensive resource for the effective utilization of this and related compounds in the pursuit of novel therapeutics based on targeted protein degradation. As the field of PROTACs continues to expand, the strategic use of well-characterized building blocks like this compound will be essential for accelerating the development of next-generation medicines.

References

(S,R,S)-Ahpc-C1-NH2: A Technical Guide to Inducing Protein Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of (S,R,S)-Ahpc-C1-NH2 as a foundational component for inducing protein ubiquitination through the design of Proteolysis-Targeting Chimeras (PROTACs). We delve into the core mechanism, provide detailed experimental protocols, and present quantitative data from successful PROTACs utilizing the (S,R,S)-AHPC scaffold.

Introduction to this compound and PROTAC Technology

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the potent (S,R,S)-AHPC-based ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, appended with a short, single-carbon linker terminating in an amine group (-NH2). This amine functionality serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI).

The primary application of this compound is in the construction of PROTACs. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins. By simultaneously binding to the target protein and an E3 ligase, a PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

Mechanism of Action: The PROTAC-Induced Ubiquitination Pathway

PROTACs assembled using the this compound scaffold operate through a catalytic mechanism to induce the degradation of a target protein. The process can be summarized in the following key steps:

-

Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, brings the target protein and the VHL E3 ligase into close proximity, forming a ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

-

Polyubiquitination: The process is repeated to form a polyubiquitin chain on the target protein.

-

Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.

-

PROTAC Recycling: The PROTAC is then released and can engage another target protein and E3 ligase molecule, acting catalytically.

Quantitative Data of (S,R,S)-AHPC-Based PROTACs

While specific data for PROTACs constructed directly with the -C1-NH2 linker is not yet widely published, the efficacy of the core (S,R,S)-AHPC VHL ligand is well-documented. Below is a summary of quantitative data from highly effective PROTACs that utilize this scaffold.

| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | IC50 (Proliferation) | Reference |

| SIAIS178 | BCR-ABL | K562 | 8.5 nM | >90% (at 100 nM) | 24 nM | [1] |

| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 nM | 99% | Not Reported | [2] |

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved. IC50: The concentration of the PROTAC that inhibits 50% of cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of PROTACs developed from this compound.

Western Blotting for Protein Degradation

This protocol is used to quantify the extent of target protein degradation following PROTAC treatment.

Materials:

-

Cell line expressing the target protein (e.g., K562 for BCR-ABL, Jurkat for FBXO22)

-

(S,R,S)-AHPC-based PROTAC

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4-24 hours). Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Immunoprecipitation for Ubiquitination Assay

This protocol is used to confirm that the PROTAC-induced degradation is mediated by ubiquitination.

Materials:

-

Cell line expressing the target protein

-

(S,R,S)-AHPC-based PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer

-

Primary antibody against the target protein for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Primary antibody against ubiquitin for Western blotting

Procedure:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor for the last 4-6 hours of the incubation to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein overnight at 4°C with gentle rotation.

-

Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the immune complexes.

-

Washes: Pellet the beads and wash several times to remove non-specific binding.

-

Elution: Elute the bound proteins from the beads.

-

Western Blotting: Analyze the eluate by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates ubiquitination of the target protein.

Conclusion

This compound represents a valuable chemical tool for the development of potent and selective PROTACs. Its (S,R,S)-AHPC core provides a high-affinity handle for the VHL E3 ligase, a critical component for inducing protein ubiquitination and subsequent degradation. The terminal amine linker allows for straightforward conjugation to a wide array of target-binding ligands. The experimental protocols and quantitative data presented in this guide provide a solid framework for researchers and drug developers to design and evaluate novel PROTACs based on this versatile scaffold, ultimately contributing to the advancement of targeted protein degradation as a therapeutic modality.

References

A Technical Guide to Utilizing (S,R,S)-Ahpc-C1-NH2 in Targeted Protein Degradation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-Ahpc-C1-NH2 is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. As a synthetic E3 ligase ligand-linker conjugate, it incorporates the (S,R,S)-Ahpc moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a C1 amine linker. This configuration makes it an essential building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This guide provides an in-depth overview of the core principles for using this compound in research, including its mechanism of action, key quantitative data from relevant studies, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.

Core Principles and Mechanism of Action

This compound serves as the E3 ligase-recruiting component of a PROTAC. The amine group on the C1 linker provides a reactive handle for conjugation to a ligand that binds to a specific protein of interest (POI). The resulting PROTAC acts as a molecular bridge, bringing the POI into close proximity with the VHL E3 ligase complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. Poly-ubiquitination marks the POI for recognition and degradation by the 26S proteasome, thereby reducing its cellular levels.[1][2] The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

A critical aspect of using VHL-based ligands like (S,R,S)-Ahpc is the potential for improved solubility and favorable pharmacokinetic properties compared to some other E3 ligase ligands, making them suitable for in vivo studies.[3]

Quantitative Data on PROTACs Utilizing VHL Ligands

The efficacy of PROTACs synthesized using VHL ligands can be quantified by various metrics, primarily the half-maximal degradation concentration (DC50) and the half-maximal growth inhibition concentration (GI50). The following tables summarize key quantitative data from studies on PROTACs that employ a VHL-recruiting moiety, such as (S,R,S)-Ahpc.

Table 1: In Vitro Degradation and Proliferation Inhibition Data for MEK1/2 Degrader MS432

The PROTAC MS432 was synthesized using a VHL ligand and targets MEK1 and MEK2 for degradation.

| Cell Line | Target Protein | DC₅₀ (nM) | GI₅₀ (nM) | Reference |

| HT29 | MEK1 | 31 | 130 | |

| HT29 | MEK2 | 17 | 130 | |

| COLO 205 | MEK1 | 18 ± 7 | Not Reported | |

| COLO 205 | MEK2 | 11 ± 2 | Not Reported | |

| UACC257 | MEK1 | 56 ± 25 | Not Reported | |

| UACC257 | MEK2 | 27 ± 19 | Not Reported | |

| SK-MEL-28 | MEK1 | 31 | 83 | |

| SK-MEL-28 | MEK2 | 9.3 | 83 |

Table 2: In Vitro Degradation Data for FBXO22 Degrader

A PROTAC utilizing an AHPC-based VHL ligand was developed to target FBXO22.

| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| Jurkat | FBXO22 | 77 | 99 |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in PROTAC development and evaluation. The following sections outline key experimental protocols derived from relevant research.

Synthesis of a VHL-based PROTAC

This is a generalized protocol for the synthesis of a PROTAC by coupling this compound with a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).

-

Dissolution: Dissolve the POI-COOH (1 equivalent), this compound (1 equivalent), and a peptide coupling reagent such as HATU (1.2 equivalents) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC.

-

Characterization: Confirm the structure and purity of the final PROTAC product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Cell Culture and PROTAC Treatment

-

Cell Lines: Culture human cancer cell lines (e.g., HT29, COLO 205 for MEK degradation studies) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere overnight.

-

PROTAC Preparation: Prepare a stock solution of the PROTAC in dimethyl sulfoxide (DMSO). Make serial dilutions of the PROTAC stock solution in the cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the cells and add the medium containing the PROTAC at various concentrations. Include a vehicle control (DMSO) in parallel.

-

Incubation: Incubate the cells with the PROTAC for the desired time periods (e.g., 24, 48, or 72 hours) to assess protein degradation and cellular effects.

Quantification of Protein Degradation by Western Blotting

-

Cell Lysis: After PROTAC treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control band intensity to determine the relative protein levels.

Cell Viability/Proliferation Assay

-

Seeding: Seed cells in 96-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

-

Assay: Add a viability reagent such as CellTiter-Glo® or MTT to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the luminescence or absorbance using a plate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ values by fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key mechanisms and workflows associated with the use of this compound-based PROTACs.

Caption: General mechanism of action for a PROTAC utilizing (S,R,S)-Ahpc.

Caption: Inhibition of the MAPK/ERK pathway via VHL-based PROTAC-mediated degradation of MEK1/2.

Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.

Conclusion

This compound is a versatile and powerful tool for researchers engaged in the development of novel therapeutics based on targeted protein degradation. Its ability to effectively recruit the VHL E3 ligase makes it a cornerstone in the synthesis of potent and selective PROTACs. By understanding the fundamental principles of its application, leveraging established quantitative metrics for efficacy, and adhering to detailed experimental protocols, scientists can effectively harness the potential of this molecule to explore new avenues in drug discovery and chemical biology. The provided data, protocols, and visualizations serve as a comprehensive resource to guide the successful implementation of this compound in research endeavors.

References

(S,R,S)-Ahpc-C1-NH2: A Technical Guide to its Application as a Chemical Probe for the Von Hippel-Lindau (VHL) E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S,R,S)-Ahpc-C1-NH2, a crucial chemical probe and building block in the field of targeted protein degradation. As a derivative of the potent Von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC (also known as VH032-NH2), this molecule incorporates a single-carbon amine linker, rendering it a versatile tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the mechanism of action, summarizes key quantitative data for related compounds, provides in-depth experimental protocols for its characterization, and outlines its synthesis and application in PROTAC development workflows. The included diagrams, data tables, and methodologies are intended to equip researchers with the necessary information to effectively utilize this compound in their drug discovery and chemical biology endeavors.

Introduction: The Role of this compound in Targeted Protein Degradation

The Von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL-Elongin B-Elongin C (VBC) E3 ubiquitin ligase complex. This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. The interaction between VHL and HIF-1α is mediated by the hydroxylation of specific proline residues on HIF-1α.

Small molecules that can bind to VHL have been instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase, a ligand for a protein of interest (POI), and a chemical linker. By simultaneously binding to both the E3 ligase and the POI, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.

This compound is a key synthetic intermediate that incorporates the (S,R,S)-AHPC core, a high-affinity VHL ligand, appended with a C1 amine linker. This amine group serves as a convenient attachment point for conjugating a POI ligand, making it a foundational building block for the modular synthesis of VHL-recruiting PROTACs.

Mechanism of Action

This compound functions as a chemical probe by specifically binding to the HIF-1α binding pocket of VHL. This binding event allows it to act as a VHL-recruiting moiety within a PROTAC. When incorporated into a PROTAC, the this compound portion of the molecule engages the VHL E3 ligase complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Quantitative Data

While specific binding affinity and cellular potency data for the unconjugated this compound are not extensively reported in peer-reviewed literature, the binding characteristics of its parent compound, (S,R,S)-AHPC (VH032-NH2), and related VHL ligands are well-documented. These values provide a strong indication of the expected affinity of the VHL-binding moiety of any PROTAC synthesized using this building block.

Table 1: Binding Affinities of Representative VHL Ligands

| Compound | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| VH032 | SPR | 185 | [1] | |

| VHL-IN-1 | Not Specified | 37 | [2] | |

| VL285 | Not Specified | 340 | [2] | |

| VHL Ligand 14 | Not Specified | 196 | [2] |

Table 2: Degradation Potency of a PROTAC Utilizing a VHL Ligand

| PROTAC | Target Protein | Cell Line | DC50 | Reference |

| GMB-475 (incorporates (S,R,S)-AHPC) | BCR-ABL1 | Ba/F3 | 1.11 µM (IC50 of degradation) | [3] |

| ARV-771 (incorporates (S,R,S)-AHPC-Me) | BET proteins | CRPC cells | <1 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize VHL ligands like this compound and the PROTACs derived from them.

VHL Binding Affinity Determination

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the VHL protein.

Materials:

-

Purified recombinant VHL protein complex (VBC: VHL, Elongin B, and Elongin C)

-

Fluorescently labeled HIF-1α peptide tracer (e.g., FAM-DEALA-Hyp-YIPD) or a fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)

-

Assay Buffer: 25 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

Test compound (this compound or derived PROTAC) dissolved in DMSO

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Tracer and Protein Titration:

-

To determine the optimal concentrations, perform a saturation binding experiment by titrating the VHL protein against a fixed concentration of the fluorescent tracer.

-

Select a VHL concentration that results in a stable and significant polarization window (typically around 75% of the maximal signal).

-

-

Competition Assay:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to a 2x working concentration. The final DMSO concentration in the assay should be ≤1%.

-

To the wells of a 384-well plate, add 10 µL of the 2x test compound solution.

-

Add 5 µL of 4x VHL protein solution.

-

Add 5 µL of 4x fluorescent tracer solution.

-

Include controls:

-

0% Inhibition (High Signal): VHL protein + tracer + vehicle (DMSO).

-

100% Inhibition (Low Signal): Tracer only (no VHL).

-

Positive Control: A known VHL inhibitor (e.g., VH032).

-

-

Incubate the plate at room temperature for 15-60 minutes, protected from light.

-

Measure fluorescence polarization on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Materials:

-

Purified recombinant VHL protein complex

-

This compound or derived PROTAC

-

Dialysis buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze both the VHL protein and the ligand against the same buffer to minimize buffer mismatch effects.

-

Determine the accurate concentrations of the protein and ligand.

-

Degas both solutions before the experiment.

-

-

ITC Experiment:

-

Load the VHL protein into the sample cell (typically at a concentration of 10-20 µM).

-

Load the ligand into the injection syringe (typically at a 10-fold higher concentration than the protein).

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial injection (typically smaller volume) which is usually discarded from the data analysis.

-

Perform a series of injections (e.g., 20-30 injections of 1-2 µL) with sufficient spacing to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change for each injection peak.

-

Subtract the heat of dilution (determined by injecting the ligand into the buffer alone).

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

-

Cellular Activity Assessment

This assay measures the transcriptional activity of HIF-1α. Inhibition of the VHL-HIF-1α interaction by a VHL ligand (or a PROTAC that sequesters VHL) leads to HIF-1α stabilization and increased expression of a luciferase reporter gene under the control of an HRE promoter.

Materials:

-

A suitable cell line (e.g., HEK293T, HeLa) stably or transiently expressing an HRE-luciferase reporter construct.

-

Cell culture medium and supplements.

-

Test compound.

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Seed the HRE-reporter cell line in a 96-well white, clear-bottom plate at an appropriate density.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Treat the cells with the compound dilutions and a vehicle control (e.g., DMSO).

-

Incubate for a suitable period (e.g., 6-24 hours) to allow for HIF-1α stabilization and reporter gene expression.

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol of the luciferase assay system.

-

-

Data Analysis:

-

Normalize the luciferase signal (e.g., to a co-transfected control reporter like Renilla luciferase or to cell viability).

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the logarithm of the compound concentration to determine the EC50 value.

-

This workflow is used to assess the degradation of a specific target protein by a PROTAC derived from this compound.

Materials:

-

Cell line expressing the protein of interest.

-

PROTAC compound.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Equipment for protein quantification (e.g., BCA assay).

-

Reagents and equipment for SDS-PAGE and Western blotting or for mass spectrometry-based proteomics.

Procedure:

-

Cell Treatment:

-

Treat cells with varying concentrations of the PROTAC for a specific time course (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and quantify the total protein concentration.

-

-

Proteomic Analysis:

-

Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).

-

Mass Spectrometry: Digest protein lysates with trypsin, label peptides if using multiplexing, and analyze by LC-MS/MS.

-

-

Data Analysis:

-

Western Blot: Quantify the band intensities for the target protein and normalize to the loading control. Determine the concentration at which 50% of the protein is degraded (DC50).

-

Mass Spectrometry: Analyze the data to identify and quantify thousands of proteins. Determine the relative abundance of the target protein and other proteins across different treatment conditions to assess both on-target degradation and off-target effects.

-

Synthesis

The synthesis of this compound typically involves the modification of the parent VHL ligand, (S,R,S)-AHPC (VH032-NH2). A common strategy is to acylate the primary amine of VH032-NH2 with a protected amino acid, followed by deprotection. For a C1 linker, this would involve coupling with a protected glycine equivalent.

A representative synthetic scheme is as follows:

-

Protection: The primary amine of a suitable building block is protected (e.g., with a Boc group).

-

Coupling: The protected amino acid is coupled to the (S,R,S)-AHPC core structure.

-

Deprotection: The protecting group is removed to yield the final this compound.

Visualizations

Signaling Pathway

Caption: VHL-HIF-1α signaling pathway under normoxia and hypoxia/VHL inhibition.

Experimental Workflows

Caption: Experimental workflow for the development and characterization of a PROTAC.

Conclusion

This compound is a valuable chemical probe and a fundamental building block for the synthesis of VHL-recruiting PROTACs. Its design allows for the modular and efficient construction of novel protein degraders. This guide provides a comprehensive resource for researchers, offering insights into its mechanism of action, relevant quantitative data for associated compounds, and detailed experimental protocols for its characterization and application. The provided workflows and diagrams serve as a roadmap for the successful utilization of this compound in the exciting and rapidly advancing field of targeted protein degradation.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chempro-innovations.com [chempro-innovations.com]

Investigating the Binding Affinity of (S,R,S)-Ahpc-C1-NH2 to VHL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc-C1-NH2. This molecule is a derivative of the well-characterized VHL ligand (S,R,S)-AHPC and is utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] The affinity of the VHL ligand is a critical parameter for the efficacy of such degraders.

Introduction to VHL and Its Ligands

The von Hippel-Lindau protein (VHL) is the substrate recognition component of the VCB-Cul2 E3 ubiquitin ligase complex.[3] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. The interaction between VHL and HIF-1α is mediated by the hydroxylation of specific proline residues on HIF-1α. Small molecules that can mimic this interaction are of significant interest as they can be incorporated into PROTACs to recruit VHL to a desired target protein for degradation.

This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC core, a potent VHL ligand, with a C1-amine linker.[4][5] This linker provides a point of attachment for a ligand that binds to a target protein, thus forming a heterobifunctional PROTAC molecule.

Binding Affinity of VHL Ligands

| Compound | Assay Type | Measured Value | Reference |

| (S,R,S)-AHPC (VH032-NH2) | Not Specified | Not Specified in provided results | |

| VH-298 (related VHL ligand) | Kd | 80 to 90 nM | |

| VHL Ligand 14 | IC50 | 196 nM | |

| VL285 | IC50 | 0.34 µM | |

| VHL-IN-1 | Kd | 37 nM |

Note: The binding affinity of this compound is expected to be in a similar range to its parent compound. However, the addition of the linker may slightly modulate the binding affinity, and empirical determination is necessary for precise characterization.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity of ligands to the VHL protein.

Fluorescence Polarization (FP) Assay

This is a common method to measure the binding of a small molecule to a larger protein in solution.

Principle: A fluorescently labeled VHL ligand (tracer) is excited with polarized light. When the tracer is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger VHL protein, its rotation slows, leading to an increase in fluorescence polarization. A test compound that binds to VHL will compete with the tracer, causing a decrease in polarization, which is proportional to its binding affinity.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C) in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).

-

Prepare a stock solution of a fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide or a fluorescently tagged small molecule VHL ligand).

-

Prepare serial dilutions of the test compound, this compound, in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add a fixed concentration of the VHL protein complex to each well.

-

Add the serially diluted test compound to the wells.

-

Add a fixed concentration of the fluorescently labeled VHL ligand to all wells.

-

Include controls: wells with no test compound (maximum polarization) and wells with no VHL protein (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

Calculate the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Principle: A solution of the ligand is titrated into a solution of the protein in a highly sensitive calorimeter. The heat released or absorbed during the binding event is measured after each injection. As the protein becomes saturated with the ligand, the heat change diminishes.

Protocol:

-

Sample Preparation:

-

Express and purify the VHL protein complex.

-

Prepare a solution of the VHL protein in a well-defined buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

Prepare a solution of this compound in the same buffer. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.

-

Degas both solutions to prevent air bubbles in the calorimeter cell.

-

-

ITC Experiment:

-

Load the VHL protein solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25 °C).

-

Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to determine the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.

Principle: The VHL protein is immobilized on a sensor chip. When a solution containing this compound is flowed over the surface, the binding of the ligand to the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. The rate of association and dissociation can be measured to determine the binding kinetics (kon and koff) and the dissociation constant (Kd).

Protocol:

-

Sensor Chip Preparation:

-

Immobilize the purified VHL protein complex onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.

-

-

SPR Measurement:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of the analyte over the sensor and reference flow cells at a constant flow rate.

-

Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

-

Regenerate the sensor surface between different analyte concentrations if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic rate constants (kon and koff) and the dissociation constant (Kd = koff/kon).

-

Visualizations

VHL-HIF-1α Signaling Pathway